6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups, making it a versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole ringsCommon reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate ring closure and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, inhibiting their activity and modulating biological processes. Molecular modeling studies have shown that it can form hydrogen bonds and other interactions with target proteins, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple targets makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[(3-methoxyphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O4S2/c1-25-13-4-3-5-14(10-13)26-11-15-20-22-16(18-19-17(22)27-15)12-6-8-21(9-7-12)28(2,23)24/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
KTAVSHJNJAOXJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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